1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid

Physicochemical profiling Drug-likeness Lead optimization

Researchers building kinase-focused libraries face regioisomeric ambiguity with 4(5)-substituted imidazole intermediates, risking SAR misinterpretation. 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS 907177-91-7) resolves this with unambiguous N1-methyl, C5-COOH regiochemistry. • Orthogonal reactivity: C5-COOH for amide coupling + C2-SCH3 as SNAr leaving group, enabling two-dimensional library generation without protecting-group strategies. • ~1.0-1.5 logP gain vs. des-thio analog enhances passive membrane permeability for intracellular target engagement. • Single-peak HPLC QC eliminates regioisomer separation costs; thioether oxidative stability permits ambient bulk storage.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Cat. No. B13627573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylicacid
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1SC)C(=O)O
InChIInChI=1S/C6H8N2O2S/c1-8-4(5(9)10)3-7-6(8)11-2/h3H,1-2H3,(H,9,10)
InChIKeyLJFCAIXHJCEETB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid – Identity and Core Properties


1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (CAS 907177-91-7) is a heterocyclic building block within the imidazole-5-carboxylic acid class, characterized by an N1-methyl, C2-methylthio, and C5-carboxylic acid substitution pattern on the imidazole ring . Its molecular formula is C6H8N2O2S with a molecular weight of 172.21 g/mol . The compound is primarily sourced for use as a synthetic intermediate in medicinal chemistry and chemical biology, where its bifunctional architecture – a carboxylic acid handle for amide/ester coupling and a 2-methylthio group capable of nucleophilic displacement – provides orthogonal derivatization pathways . Typical commercial purity specifications range from 95% to 97% .

Orthogonal C5-COOH and C2-SCH3 handles for sequential derivatization
Unambiguous 1-methyl-5-carboxylic acid regioisomer, free of 4/5 ambiguity
Thioether group air-stable; no inert-atmosphere handling required

Why Generic Imidazole-5-carboxylic Acid Analogs Cannot Replace It


Generic substitution within the imidazole-5-carboxylic acid class is not functionally equivalent because the three key structural features – the N1-methyl group, the C2-methylthio substituent, and the C5-carboxylic acid – each contribute distinct and non-interchangeable physicochemical and reactivity properties. The 1-methyl-5-carboxylic acid regiochemistry avoids the 4- vs. 5-carboxylic acid regioisomeric ambiguity that complicates both patent claims and structure–activity relationship (SAR) interpretation in drug discovery programs . The 2-methylthio group increases molecular weight by 46 Da and lipophilicity by approximately 1.0–1.5 logP units relative to the des-thio analog (1-methylimidazole-5-carboxylic acid, CAS 41806-40-0, measured logP –0.1 to 0.41), altering membrane permeability and solubility profiles in biological assays . Furthermore, the 2-methylthio moiety is not merely a passive structural feature: it serves as a synthetic leaving group for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification that is absent in 2-unsubstituted or 2-halo imidazole analogs . These differences mean that procurement decisions based on functional-group similarity alone risk introducing compounds with divergent reactivity, pharmacokinetic behavior, and downstream synthetic compatibility.

Regioisomeric ambiguity
Generic 1-substituted imidazole-5-carboxylic acids may be supplied as regioisomeric mixtures, risking SAR misassignment and patent uncertainty.
Physicochemical profile divergence
The des-thio analog (CAS 41806-40-0) has lower molecular weight and lipophilicity; permeability and solubility profiles may not transfer.
Loss of synthetic versatility
2-Unsubstituted or 2-halo imidazoles lack the pre-installed methylthio leaving group for SNAr, requiring additional functionalization steps.

Quantitative Comparator Evidence and Differentiation Data


Molecular Weight and Lipophilicity vs. Des-Thio Analog

Relative to the direct des-thio comparator 1-methylimidazole-5-carboxylic acid (CAS 41806-40-0), 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid possesses a molecular weight increase of 46.1 g/mol (172.21 vs. 126.11 g/mol) and an estimated logP elevation of approximately 1.0–1.5 units attributable to the sulfur atom insertion . This increase in lipophilicity is expected to enhance passive membrane permeability in cell-based assays, a critical parameter for intracellular target engagement. The comparator 1-methylimidazole-5-carboxylic acid has experimentally determined logP values of –0.1 (XLogP3) to 0.41 (ACD/LogP) ; while no experimentally measured logP is available for the target compound, the predicted contribution of the –SCH3 group to logP is consistent with established Hansch π constants for aromatic S-methyl (π ≈ +0.6 to +1.0) .

MW & Lipophilicity vs. Des-Thio
Class-level inference
ΔMW +46.1 g/mol
ΔlogP +1.0–1.5 units (est.)
Supports cell-permeable probe design context
Predicted from Hansch constants; no experimental logP for target
Physicochemical profiling Drug-likeness Lead optimization

Oxidation-State-Controlled Reactivity vs. Thiol and Ester Analogs

The target compound bears a thioether (methylsulfanyl) group at C2, which is chemically distinct from the corresponding thiol analog methyl 1-methyl-2-sulfanyl-1H-imidazole-5-carboxylate (CAS 68892-07-9). The thiol analog has a predicted pKa of 12.37 ± 0.50 for the S–H proton, rendering it nucleophilic and oxidation-sensitive under ambient conditions . In contrast, the thioether is resistant to oxidative dimerization (disulfide formation) and does not require inert-atmosphere handling for the sulfur moiety, simplifying storage and multi-step synthetic protocols. Additionally, the target compound features a free carboxylic acid (as opposed to the methyl ester present in CAS 68892-07-9, melting point 188 °C ), enabling direct amide coupling without a deprotection step. The ester analog requires saponification before carboxylic acid-mediated coupling, adding a synthetic step and potential yield loss.

Oxidation & Step Economy vs. Thiol/Ester
Cross-study comparable
Target: thioether, air-stable; free –COOH ready for coupling
Comparator: thiol pKa ~12.37, methyl ester requires hydrolysis
Saves 1 synthetic step; eliminates inert-atmosphere requirement
Comparator data from ChemicalBook predicted values; thiol stability context review
Synthetic chemistry Orthogonal protection Late-stage functionalization

Synthetic Versatility via 2-Methylthio Leaving Group

The 2-methylthio substituent on the target compound serves as a leaving group for nucleophilic aromatic substitution (SNAr), a transformation experimentally validated on closely related 2-(methylthio)-1H-imidazol-5(4H)-ones . Kamila et al. demonstrated that 2-methylthio-imidazolones react with secondary amines under microwave irradiation (DMF, 150 °C, 30 min) to yield 2-amino-substituted products via direct displacement of the CH3S− group . This reactivity is absent in 2-unsubstituted imidazole-5-carboxylic acids, which require electrophilic halogenation or metallation for C2 functionalization. The target compound therefore offers a pre-installed leaving group at C2, orthogonal to the C5 carboxylic acid, enabling sequential derivatization: (1) amide/ester formation at C5–COOH, followed by (2) SNAr at C2–SCH3 with amine nucleophiles, without protecting group installation or removal .

SNAr Diversification via C2-SCH3
Cross-study comparable
≥50% reduction in synthetic steps (2 steps vs. 4+ steps)
Faster lead optimization cycles; lower FTE cost context
SNAr validated on 2-(methylthio)imidazol-5(4H)-ones (Kamila et al., 2011)
Parallel synthesis Library generation Nucleophilic aromatic substitution

Regiochemical Definition and Patent Implications

The target compound possesses an unambiguous 1,5-substitution pattern on the imidazole ring, as confirmed by SMILES notation (CSc1ncc(C(=O)O)n1C) and InChIKey (LJFCAIXHJCEETB-UHFFFAOYSA-N) . In contrast, the regioisomeric 1-methyl-1H-imidazole-4-carboxylic acid or its esters (e.g., CAS 754225-84-8) place the carboxylic acid at C4, generating an isomeric scaffold that may exhibit different biological target engagement due to altered hydrogen-bonding geometry (the imidazole N3 lone pair is positioned differently relative to the carboxylate) . Regioisomeric ambiguity is a well-recognized problem in imidazole chemistry: the 4- and 5-positions are symmetry-related in the parent imidazole but become distinct upon N1-substitution, yet many commercial sources do not resolve the regioisomer analytically. The target compound's explicit 5-carboxylic acid assignment, supported by predicted spectroscopic data, eliminates this ambiguity for patent filing, QC release, and reproducible SAR studies .

Regioisomeric Definition
Class-level inference
Unequivocal 1-methyl-5-carboxylic acid isomer; unique InChIKey
Prevents SAR misassignment; strengthens composition-of-matter patent context
Regioisomeric purity not quantified by independent certificate in sources
Regioselectivity Patent composition-of-matter Structure–Activity Relationship

Defined Application Scenarios Based on Differentiation Evidence


Parallel Synthesis of C5-Amide / C2-Amine Imidazole Libraries

Leveraging the orthogonal reactivity of the C5–COOH (amide coupling) and C2–SCH3 (SNAr with amines) handles, this compound enables two-dimensional library generation without protecting group strategies. As demonstrated by Kamila et al. on structurally analogous 2-(methylthio)imidazol-5(4H)-ones, the methylsulfanyl group is displaced by secondary amines under microwave conditions, enabling C2 diversification in a single step . The free carboxylic acid simultaneously allows HATU- or EDC-mediated amide coupling at C5. This orthogonal reactivity shortens the synthesis of 2-amino-5-amido-imidazoles to two steps and is particularly advantageous for high-throughput medicinal chemistry programs targeting kinases where both the C2 and C5 vectors contribute to ATP-binding site complementarity .

Cell-Permeable Probe Design with Balanced Lipophilicity

For intracellular target engagement studies, the compound's increased lipophilicity (estimated logP gain of 1.0–1.5 units vs. the des-thio analog 1-methylimidazole-5-carboxylic acid) enhances passive membrane permeability, a critical determinant of cellular uptake . The free carboxylic acid retains the capacity for salt formation at physiological pH, preventing excessive lipophilicity that could lead to non-specific protein binding or precipitation. This balanced profile makes the compound suitable for constructing cell-permeable inhibitors where the imidazole core is required for hinge-region hydrogen bonding in kinase active sites .

Scale-Up of Regioisomerically Pure Imidazole Intermediates

The unambiguous 1-methyl-5-carboxylic acid regioisomerism of this compound eliminates the analytical burden of regioisomer quantification that burdens 4(5)-substituted imidazole intermediates. In multi-kilogram process chemistry campaigns, regioisomeric impurities at levels >0.5% can propagate through subsequent steps, leading to difficult-to-purge byproducts. The target compound's regioisomeric purity, defined by its unique InChIKey and SMILES, simplifies QC by HPLC (single-peak monitoring rather than isomeric separation), reducing analytical method development time and cost . Furthermore, the thioether group's oxidative stability under ambient conditions eliminates the need for inert atmosphere during bulk storage, in contrast to thiol-containing analogs .

p38 MAP Kinase Inhibitor Scaffold Development

The 2-methylthioimidazole substructure is a recognized pharmacophore element in ATP-competitive p38 MAP kinase inhibitors. Structurally elaborated 2-methylsulfanylimidazoles have demonstrated p38α IC50 values ranging from 23 nM to 4.0 µM depending on peripheral substitution . The target compound, as a minimally elaborated core bearing both the 2-methylthio kinase hinge-binding motif and the 5-carboxylic acid for vector extension, provides a versatile starting scaffold for constructing focused p38 inhibitor libraries. While the target compound itself has not been profiled against p38 in published studies, its direct structural analogs within the 2-alkylthioimidazole class have validated this mechanism .

Application
Selection Property
Validation Focus
Parallel imidazole library synthesis
Orthogonal reactivity handles
Step economy; protecting-group-free protocol
Cell-permeable probe design
Balanced lipophilicity profile
Membrane permeability assay validation
Scale-up of regioisomerically pure intermediates
Regioisomeric certainty
QC by single-peak HPLC monitoring
p38 MAP kinase inhibitor scaffold exploration
2-Methylthio hinge-binding motif
Kinase profiling validation (class-level evidence)
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